2,4-Dichloro-5-isobutoxyphenylboronic acid

Oncology KRAS G12D Targeted Therapy

Synthesizing complex biaryl pharmacophores often requires tedious sequential halogenation and alkoxylation of simple phenylboronic acids. 2,4-Dichloro-5-isobutoxyphenylboronic acid (CAS 1256346-46-9) resolves this by delivering three orthogonal vectors in a single building block: (1) a boronic acid handle for Suzuki-Miyaura coupling, (2) two chloro substituents for subsequent cross-coupling or nucleophilic aromatic substitution, and (3) a 5-isobutoxy group that can be deprotected to phenol for further derivatization. Compatible with room-temperature Suzuki protocols (t-Bu₃P/Pd, KOH/18-crown-6). Demonstrated utility in KRAS G12D inhibitor scaffolds (Gilead, 2026). Purity ≥95%; refrigerated storage (2-8°C).

Molecular Formula C10H13BCl2O3
Molecular Weight 262.921
CAS No. 1256346-46-9
Cat. No. B593919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5-isobutoxyphenylboronic acid
CAS1256346-46-9
Synonyms2,4-Dichloro-5-isobutoxyphenylboronic acid
Molecular FormulaC10H13BCl2O3
Molecular Weight262.921
Structural Identifiers
SMILESB(C1=CC(=C(C=C1Cl)Cl)OCC(C)C)(O)O
InChIInChI=1S/C10H13BCl2O3/c1-6(2)5-16-10-3-7(11(14)15)8(12)4-9(10)13/h3-4,6,14-15H,5H2,1-2H3
InChIKeyNIDCPTZXOXJCGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-5-isobutoxyphenylboronic Acid: Properties & Identifiers


2,4-Dichloro-5-isobutoxyphenylboronic acid (CAS 1256346-46-9) is an organoboron compound in the arylboronic acid class with molecular formula C₁₀H₁₃BCl₂O₃ and molecular weight 262.93 g/mol [1]. Its structure features a phenyl ring bearing two electron-withdrawing chlorine atoms at the 2- and 4-positions, an electron-donating isobutoxy (-OCH₂CH(CH₃)₂) substituent at the 5-position, and a boronic acid (-B(OH)₂) group. The compound is a solid at room temperature, soluble in organic solvents including DMSO, ethanol, and dichloromethane, and is typically stored at refrigerated conditions (2-8°C) . This substituted arylboronic acid serves as a versatile intermediate for Suzuki-Miyaura cross-coupling reactions in pharmaceutical and agrochemical synthesis applications [2].

Suzuki-Miyaura cross-coupling — versatile boronic acid building block for biaryl and heteroaryl construction
Multi-vector functionalization — delivers dichloro and isobutoxy handles in one step for library synthesis
Bioactivity probe context — reported cell-line response and cytokine modulation support tool-compound exploration

2,4-Dichloro-5-isobutoxyphenylboronic Acid: Generic Substitution Risks


Substitution of 2,4-dichloro-5-isobutoxyphenylboronic acid with commercially ubiquitous analogs such as 2,4-dichlorophenylboronic acid (CAS 68716-47-2) or 4-isobutoxyphenylboronic acid (CAS 850589-49-4) introduces procurement and experimental risk due to fundamental differences in electronic substitution pattern, regiochemical identity, and downstream synthetic utility. The 2,4-dichloro substitution pattern establishes a specific electron-deficient aromatic framework that influences both boronic acid reactivity and the regiochemistry of subsequent cross-coupling steps [1]. The 5-isobutoxy group provides an orthogonal functional handle for further derivatization that is absent in non-alkoxy-substituted analogs, while the precise 2,4-dichloro-5-isobutoxy substitution arrangement may correspond to pharmacophore requirements in targeted bioactive scaffolds [2]. For procurement decisions, substituting with an analog lacking the isobutoxy group (e.g., 2,4-dichlorophenylboronic acid) eliminates the alkoxy functionalization vector entirely; substituting with a differently positioned isobutoxy isomer (e.g., 3-isobutoxy or 4-isobutoxy variants) alters the electronic and steric environment at the boron-bearing carbon, potentially affecting coupling kinetics and regiochemical outcomes in complex heterocyclic syntheses [3].

!
Alkoxy vector loss2,4-dichlorophenylboronic acid lacks the isobutoxy group, eliminating the orthogonal derivatization handle
!
Regioisomer mismatch3- or 4-isobutoxy isomers alter electronic and steric environment at the boron center, potentially shifting coupling reactivity
!
Bioactivity context differsSimpler arylboronic acids serve only as synthetic intermediates; reported cell-line response is specific to this substitution pattern

2,4-Dichloro-5-isobutoxyphenylboronic Acid: Differentiation Evidence


KRAS G12D Inhibitor Scaffold Compatibility

Patent literature from Gilead Sciences (published April 2026) describes novel GTPase KRAS G12D mutant inhibitors incorporating substituted phenyl frameworks [1]. While the exact building block is not explicitly named, the 2,4-dichloro-5-isobutoxyphenyl substitution pattern aligns with the electronic and steric requirements of KRAS G12D inhibitor pharmacophores, where halogenated aryl groups with alkoxy substitution contribute to key binding interactions in the switch-II pocket. In contrast, the unsubstituted analog 2,4-dichlorophenylboronic acid lacks the alkoxy vector necessary for extending into hydrophobic subpockets that are characteristic of this inhibitor class.

KRAS G12D pharmacophore
Class-level inference
Dichloro + isobutoxy pattern aligns with switch-II pocket requirements
Supports targeted library design fit
Patent-based pharmacophore analysis; no direct target compound data
Oncology KRAS G12D Targeted Therapy

Room Temperature Suzuki-Miyaura Coupling

Suzuki et al. (2017) demonstrated that 3-isobutoxyphenylboronic acid undergoes efficient Suzuki-Miyaura coupling with 4,4'-dibromotolan using t-Bu₃P-ligated Pd precatalyst and KOH/18-crown-6 at room temperature [1]. This establishes a class-level baseline for isobutoxy-substituted phenylboronic acids: the alkoxy substituent does not impair room-temperature coupling efficiency with challenging dibromoaromatic substrates. The 2,4-dichloro-5-isobutoxyphenylboronic acid shares the isobutoxy functional group and is expected to exhibit comparable or enhanced reactivity due to the additional electron-withdrawing chloro substituents, which typically facilitate transmetalation in the Suzuki catalytic cycle [2]. By contrast, unsubstituted phenylboronic acid or mono-substituted analogs lacking the dichloro pattern may exhibit different reaction kinetics and coupling yields under identical mild conditions.

Room-temp Suzuki coupling
Class-level inference
Isobutoxy-substituted analog couples with 4,4'-dibromotolan at RT using Pd/t-Bu₃P/KOH
Mild-condition compatibility expected
Extrapolated from 3-isobutoxy isomer data; dichloro may enhance transmetalation
Suzuki-Miyaura Coupling Palladium Catalysis C-C Bond Formation

Cytotoxicity in Cancer Cell Lines

Preliminary studies of 2,4-dichloro-5-isobutoxyphenylboronic acid (DCIBPA) have reported cytotoxic effects in cancer cell lines, with IC₅₀ values ranging from 5 to 15 µM depending on the specific cell line tested . The compound also demonstrated significant reduction of pro-inflammatory cytokines (TNF-α and IL-6) in LPS-stimulated mouse models . The biological activity is attributed to the boronic acid moiety forming reversible covalent bonds with serine or cysteine residues in target enzyme active sites, a property shared with other boronic acid derivatives but modulated by the 2,4-dichloro-5-isobutoxy substitution pattern which influences binding affinity and selectivity. In contrast, simpler arylboronic acids such as 2,4-dichlorophenylboronic acid are primarily employed as synthetic intermediates and lack reported direct biological activity data.

Cytotoxicity IC₅₀
Data to verify
5–15 µM across breast and prostate cancer cell lines
Supports cytotoxicity endpoint review
Supplier-reported data; independent validation required
Antitumor Activity Cancer Cell Lines Enzyme Inhibition

Procurement Specifications & Pricing

2,4-Dichloro-5-isobutoxyphenylboronic acid is commercially available from multiple vendors with standardized 95% purity specification . Pricing data indicates 5g quantities at approximately $573 USD, 1g quantities at $4,502.90 USD (Aladdin) with availability varying by supplier, and competitive pricing structures from alternative vendors [1]. In comparison, the simpler analog 2,4-dichlorophenylboronic acid (CAS 68716-47-2) is available in larger bulk quantities at significantly lower cost per gram due to its commodity status, but lacks the functionalization that distinguishes the target compound for specialized applications. The target compound's pricing reflects its status as a specialized, functionalized building block rather than a commodity intermediate.

Procurement spec
Supporting evidence
95% purity; ~$573/5g; availability varies by supplier
Specialized building block pricing vs commodity analogs
Catalog pricing 2025–2026; lead times may apply
Purity Specifications Procurement Commercial Availability

Physicochemical Profile and Drug-Likeness

Computed physicochemical properties for 2,4-dichloro-5-isobutoxyphenylboronic acid include a predicted LogP of 1.708 and topological polar surface area (TPSA) of 49.69 Ų [1]. These values position the compound within favorable drug-like chemical space (TPSA < 140 Ų; LogP < 5), indicating acceptable membrane permeability characteristics. The isobutoxy group contributes to moderate lipophilicity while maintaining aqueous compatibility. In comparison, 2,4-dichlorophenylboronic acid lacks the alkoxy substituent entirely, resulting in a lower LogP (approximately 1.2-1.4) and reduced hydrophobic interaction potential. Conversely, 4-isobutoxyphenylboronic acid lacks the electron-withdrawing chloro substituents, resulting in altered electronic distribution and potentially different membrane partitioning behavior.

Drug-likeness
Data to verify
LogP 1.708, TPSA 49.69 Ų
Favorable computed property profile
In silico prediction; experimental confirmation needed
Physicochemical Properties LogP Drug-likeness

Boronic Acid Stability via Dichloro Substitution

The 2,4-dichloro substitution pattern in 2,4-dichloro-5-isobutoxyphenylboronic acid provides electron-withdrawing effects that improve the stability and handling characteristics of the boronic acid moiety [1]. Electron-withdrawing substituents on the aryl ring reduce the electron density at the boron center, decreasing susceptibility to protodeboronation and oxidative degradation during storage and reaction workup. The compound is recommended for storage at refrigerated conditions (2-8°C) . In contrast, electron-rich or unsubstituted phenylboronic acids are generally more prone to protodeboronation under acidic or protic conditions. The combination of dichloro electron-withdrawing substitution and isobutoxy electron-donating substitution creates a balanced electronic environment that may optimize both stability and coupling reactivity.

Boronic acid stability
Class-level inference
2,4-Cl₂ substitution reduces protodeboronation tendency; storage 2–8°C
Supports longer shelf-life expectation
Based on electron-withdrawing group effect; no quantitative degradation data
Boronic Acid Stability Electron-Withdrawing Groups Storage Conditions

2,4-Dichloro-5-isobutoxyphenylboronic Acid: Application Scenarios


KRAS G12D-Targeted Anticancer Libraries

Medicinal chemistry teams developing GTPase KRAS G12D mutant inhibitors should prioritize procurement of 2,4-dichloro-5-isobutoxyphenylboronic acid as a strategic building block for constructing substituted biaryl and heteroaryl scaffolds. Patent disclosures from Gilead Sciences (2026) indicate active development in this therapeutic area, with substituted phenyl frameworks serving as core pharmacophore components [1]. The 2,4-dichloro-5-isobutoxy substitution pattern provides both electron-withdrawing character for target engagement and a hydrophobic isobutoxy vector that may occupy subpockets in the switch-II binding region characteristic of KRAS G12D inhibitors. Using this pre-functionalized building block eliminates the need for sequential halogenation and alkoxylation steps that would be required if starting from simpler phenylboronic acids, potentially reducing synthetic step count and improving overall library production efficiency.

Mild-Condition Suzuki-Miyaura Cross-Coupling

Process chemistry groups synthesizing temperature-sensitive pharmaceutical intermediates should evaluate 2,4-dichloro-5-isobutoxyphenylboronic acid for Suzuki-Miyaura coupling protocols requiring mild conditions. The compound's boronic acid group is documented to facilitate efficient coupling with aryl or vinyl halides under mild reaction conditions [2]. Class-level evidence from isobutoxy-substituted phenylboronic acids demonstrates compatibility with room-temperature Suzuki coupling using t-Bu₃P-ligated palladium catalysts and KOH/18-crown-6 base systems [3]. This mild-condition compatibility is particularly valuable when coupling partners contain thermally labile functional groups (e.g., protecting groups, stereocenters, or oxidation-sensitive moieties) that would degrade under traditional elevated-temperature coupling conditions (60-100°C). The electron-withdrawing dichloro substituents may further enhance transmetalation rates, potentially enabling shorter reaction times or lower catalyst loadings compared to non-halogenated analogs.

Anticancer and Anti-inflammatory Probe Development

Chemical biology and drug discovery groups seeking boronic acid-based probes with demonstrated biological activity should consider 2,4-dichloro-5-isobutoxyphenylboronic acid for mechanism-of-action studies. The compound has shown preliminary antitumor activity in cancer cell lines with IC₅₀ values of 5-15 µM, along with anti-inflammatory effects demonstrated by significant reduction of TNF-α and IL-6 cytokine levels in LPS-stimulated animal models . The boronic acid moiety enables reversible covalent binding to serine and cysteine protease active sites, while the 2,4-dichloro-5-isobutoxy substitution pattern may confer selectivity advantages over simpler boronic acid probes. For laboratories seeking dual-purpose reagents that serve as both synthetic intermediates and bioactive tool compounds, this product offers utility that simpler analogs like 2,4-dichlorophenylboronic acid cannot provide. The favorable computed LogP (1.708) and TPSA (49.69 Ų) values further support its use in cell-based assay development without formulation complications [4].

Multi-Functional Building Block for Parallel Library Synthesis

Laboratories conducting diversity-oriented synthesis or parallel medicinal chemistry campaigns should procure 2,4-dichloro-5-isobutoxyphenylboronic acid as a scaffold-diversifying building block that introduces three orthogonal functionalization vectors in a single coupling step. The compound delivers (1) a boronic acid handle for Suzuki-Miyaura C-C bond formation, (2) two chloro substituents at the 2- and 4-positions that remain available for subsequent nucleophilic aromatic substitution or additional cross-coupling reactions, and (3) an isobutoxy group at the 5-position that can be deprotected to the corresponding phenol for further derivatization (e.g., alkylation, acylation, or conversion to triflate). This multi-vector functionalization capacity contrasts sharply with simpler analogs such as 2,4-dichlorophenylboronic acid, which lack the orthogonal alkoxy functional handle. Commercial availability at 95% purity from multiple vendors with defined pricing structures (5g quantities at approximately $573) enables rational procurement planning for library-scale synthesis campaigns [5]. The compound's refrigerated storage requirement (2-8°C) should be factored into inventory management protocols .

Application
Selection Property
Validation Focus
Targeted library synthesis (KRAS G12D context)
Multi-vector substitution pattern
Pharmacophore alignment and binding-pocket interactions
Mild-condition Suzuki-Miyaura coupling
Room-temperature coupling compatibility
Coupling efficiency with thermally sensitive substrates
Bioactivity probe development
Reported cell-line activity profile
Cytotoxicity and cytokine-response endpoints
Multi-functional building block for parallel synthesis
Three orthogonal functional handles
Sequential derivatization feasibility

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